

# FR 113680 Protocol for In Vivo Studies: A Detailed Application Note

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Compound of Interest		
Compound Name:	FR 113680	
Cat. No.:	B1674002	Get Quote

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## Introduction

FR 113680 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] By blocking the interaction of Substance P with its receptor, FR 113680 offers a valuable tool for investigating the role of the SP/NK1 receptor system in various disease models and for the potential development of novel therapeutics. This document provides detailed application notes and protocols for the in vivo use of FR 113680, with a focus on a well-documented model of neurogenic inflammation.

# Mechanism of Action: Targeting the Tachykinin NK1 Receptor

FR 113680 exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR).[1] The activation of the NK1 receptor by Substance P initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including neuronal excitation, vasodilation, plasma extravasation, and immune cell activation, which are



characteristic of neurogenic inflammation.[1] **FR 113680**, by blocking the initial binding of Substance P, effectively attenuates these downstream signaling events.

# Data Presentation: Physicochemical and Pharmacological Properties

Quantitative data for **FR 113680** is limited in publicly available literature. The following tables summarize the available information for **FR 113680** and provide comparative data for other well-characterized NK1 receptor antagonists to offer a broader context for experimental design.

Table 1: Physicochemical Properties of FR 113680

Property	Value	Reference
Molecular Formula	C44H53N7O7	
Molecular Weight	808.0 g/mol	
Class	Non-peptide NK1 Receptor Antagonist	[3]

Table 2: In Vivo Efficacy of FR 113680 in a Neurogenic Inflammation Model

Animal Model	Inducing Agent	Administrat ion Route	Dose (mg/kg)	Effect	Reference
Male Wistar Rats	Cigarette Smoke	Intravenous (i.v.)	32	Significantly inhibited tracheal plasma extravasation	[3]

Table 3: Comparative Pharmacokinetic Parameters of Selected NK1 Receptor Antagonists in Rats



Compoun d	Administr ation Route	Half-life (t½)	Clearanc e (CL)	Volume of Distributi on (Vd)	Oral Bioavaila bility (%)	Referenc e
FR 113680	i.v.	Data not available	Data not available	Data not available	Data not available	
Aprepitant	p.o.	~9-13 hours (human)	Data not available	~70 L (human)	~60-65% (human)	[4]
Netupitant	p.o.	Data not available	Data not available	Data not available	Data not available	[5]
Rolapitant	p.o.	~180 hours (human)	Data not available	Data not available	Data not available	[6]

Note: Pharmacokinetic data for **FR 113680** in rats is not readily available. The data for other NK1 antagonists is provided for comparative purposes and is primarily from human studies unless otherwise specified.

Table 4: Comparative Acute Toxicity of Selected NK1 Receptor Antagonists

Compound	Animal Model	Route	LD50	NOAEL (No- Observed- Adverse- Effect- Level)	Reference
FR 113680	Data not available	Data not available	Data not available	Data not available	
Aprepitant	Rat	Oral	>2500 mg/kg	125 mg/kg/day (14-day study)	
Netupitant	Rat	Oral	>2000 mg/kg	Data not available	



Note: Specific toxicity data (LD50, NOAEL) for **FR 113680** is not publicly available. The data for other NK1 antagonists is provided as a general reference.

## **Experimental Protocols**

# Protocol 1: Evaluation of FR 113680 in a Rat Model of Cigarette Smoke-Induced Tracheal Plasma Extravasation

This protocol is adapted from the study by Morimoto et al. (1992).[3]

Objective: To assess the efficacy of **FR 113680** in inhibiting neurogenic inflammation-induced plasma extravasation in the trachea of rats exposed to cigarette smoke.

#### Materials:

- FR 113680
- Male Wistar rats (250-300g)
- Anesthetic (e.g., pentobarbital sodium)
- Evans blue dye (20 mg/kg)
- Formamide
- Spectrophotometer
- Cigarette smoke exposure apparatus

#### Procedure:

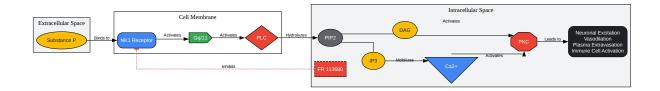
- Animal Preparation: Anesthetize the rats with an appropriate anesthetic.
- Drug Administration: Administer FR 113680 intravenously (i.v.) at a dose of 32 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle.



- Induction of Plasma Extravasation: Five minutes after drug or vehicle administration, expose the rats to a standardized amount of cigarette smoke for a defined period (e.g., 5 minutes).
- Tracer Injection: Immediately after smoke exposure, inject Evans blue dye (20 mg/kg) intravenously. Evans blue binds to plasma albumin and is used to quantify plasma extravasation.
- Circulation and Euthanasia: Allow the dye to circulate for a specified time (e.g., 30 minutes).
   Euthanize the animals via an approved method.
- Tissue Collection and Dye Extraction: Dissect the trachea and remove any adhering connective tissue. Weigh the tissue and place it in formamide to extract the Evans blue dye. Incubate at a constant temperature (e.g., 60°C) for 24 hours.
- Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant using a spectrophotometer at the appropriate wavelength for Evans blue (e.g., 620 nm).
- Data Analysis: Calculate the amount of extravasated Evans blue per unit weight of tracheal tissue. Compare the results between the FR 113680-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test). A significant reduction in Evans blue extravasation in the treated group indicates the inhibitory effect of FR 113680 on neurogenic inflammation.

# Visualizations Signaling Pathway



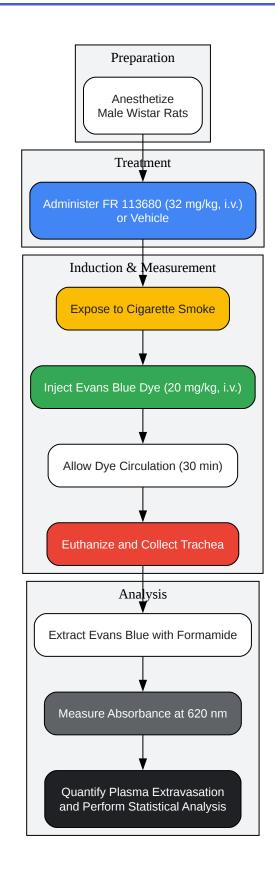


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Tachykinin NK1 Receptor Signaling Pathway and Inhibition by FR 113680.

## **Experimental Workflow**





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Experimental Workflow for In Vivo Plasma Extravasation Assay.



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